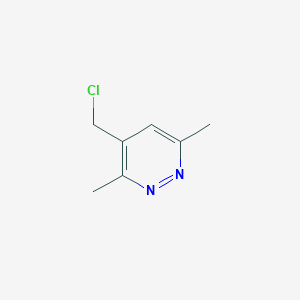
4-(Chloromethyl)-3,6-dimethylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-3,6-dimethylpyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring The presence of a chloromethyl group at the 4-position and methyl groups at the 3 and 6 positions makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,6-dimethylpyridazine typically involves the chloromethylation of 3,6-dimethylpyridazine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions: 4-(Chloromethyl)-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
科学研究应用
4-(Chloromethyl)-3,6-dimethylpyridazine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.
作用机制
The mechanism of action of 4-(Chloromethyl)-3,6-dimethylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.
相似化合物的比较
4-(Chloromethyl)pyridine: Similar in structure but lacks the additional methyl groups.
3,6-Dimethylpyridazine: Lacks the chloromethyl group.
4-(Bromomethyl)-3,6-dimethylpyridazine: Similar but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 4-(Chloromethyl)-3,6-dimethylpyridazine is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and properties. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
4-(chloromethyl)-3,6-dimethylpyridazine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-7(4-8)6(2)10-9-5/h3H,4H2,1-2H3 |
InChI 键 |
BBQYQRZGFCYQOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=N1)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


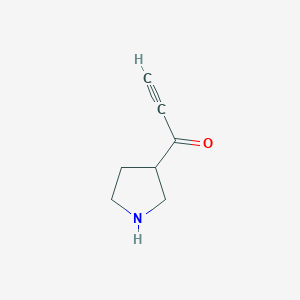

![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)
amine](/img/structure/B13220255.png)

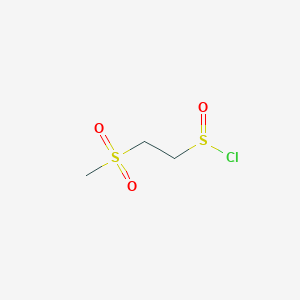

![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)

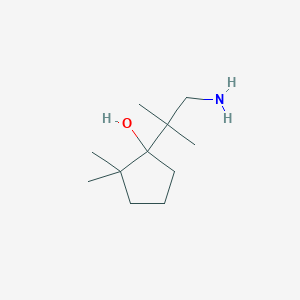
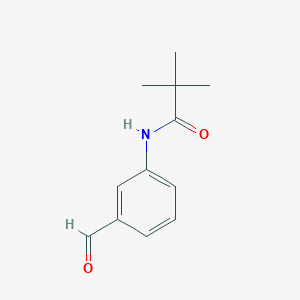
amine](/img/structure/B13220302.png)

